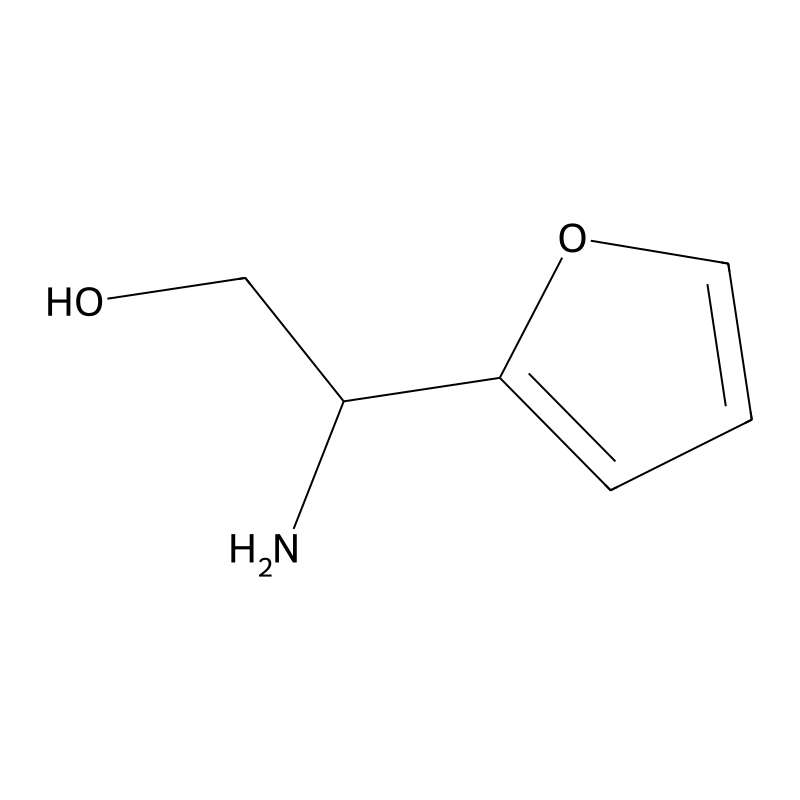

b-Amino-2-furanethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

β-Amino-2-furanethanol is a compound characterized by the presence of an amino group attached to a furan ring, specifically at the 2-position. Its chemical formula is C₆H₉NO₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a furan moiety, which is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The amino group contributes to its basicity and potential reactivity in various

- Mannich Reaction: This reaction allows β-amino-2-furanethanol to be synthesized through the reaction of formaldehyde and a primary or secondary amine with a carbonyl compound. This three-component reaction forms β-amino-carbonyl compounds, which can further react to yield various derivatives .

- Acylation and Alkylation: The amino group can undergo acylation or alkylation reactions, leading to the formation of N-acyl or N-alkyl derivatives. These modifications can enhance the biological activity or solubility of the compound .

- Reductive Amination: This process involves the conversion of ketones or aldehydes into amines using β-amino-2-furanethanol, potentially yielding more complex structures .

β-Amino-2-furanethanol exhibits notable biological activities, particularly in pharmacology:

- Antimicrobial Properties: Research indicates that compounds with furan rings often possess antimicrobial properties, making β-amino-2-furanethanol a candidate for further investigation as an antibacterial or antifungal agent .

- Neuroprotective Effects: Some studies suggest that derivatives of β-amino-2-furanethanol may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Several methods have been developed for synthesizing β-amino-2-furanethanol:

- Direct Amination: One common synthesis route involves the direct amination of 2-furanethanol using ammonia or primary amines under specific conditions to yield β-amino-2-furanethanol .

- Mannich Reaction: The Mannich reaction can be employed to synthesize β-amino-2-furanethanol by reacting formaldehyde with 2-furanethanol and an appropriate amine .

- Biocatalytic Methods: Recent advancements in biocatalysis have enabled the use of enzymes to facilitate the synthesis of β-amino-2-furanethanol from simpler substrates under mild conditions, enhancing yield and selectivity .

β-Amino-2-furanethanol has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor for developing new drugs targeting bacterial infections or neurodegenerative diseases .

- Agricultural Chemicals: The compound's antimicrobial properties could be harnessed in developing agrochemicals aimed at protecting crops from pathogens .

- Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic compounds used in various industrial applications .

Interaction studies involving β-amino-2-furanethanol focus on its binding affinity with biological targets:

- Protein Binding: Investigations into how β-amino-2-furanethanol interacts with specific proteins can provide insights into its mechanism of action and efficacy as a therapeutic agent .

- Receptor Interaction: Studies examining its interaction with neurotransmitter receptors may elucidate its potential neuroprotective effects and influence on neurological pathways .

Similar Compounds

Several compounds share structural similarities with β-amino-2-furanethanol, each possessing unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminofurane | Furan ring with an amino group | Potentially lower solubility |

| 5-Amino-2-furancarboxylic acid | Carboxylic acid group at position 5 | Enhanced acidity and reactivity |

| 3-Aminofurane | Amino group at position 3 | Different biological activity profile |

| 4-Aminofurane | Amino group at position 4 | Varies in interaction with receptors |

These compounds highlight the uniqueness of β-amino-2-furanethanol through its specific positioning of functional groups and potential applications in diverse fields such as pharmaceuticals and agriculture.